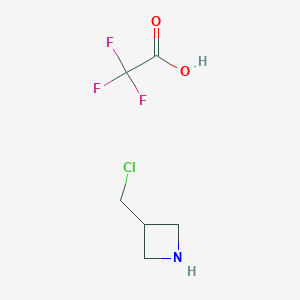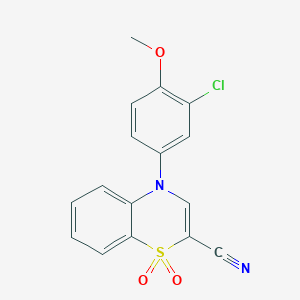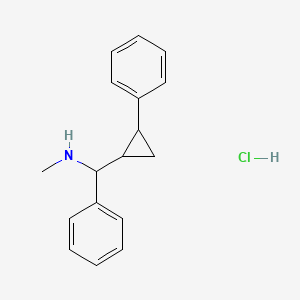
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride is a chemical compound with the molecular formula C17H19N·HCl It is a hydrochloride salt form of a methanamine derivative, characterized by the presence of a cyclopropyl group attached to a phenyl ring
作用机制
Target of Action
The primary targets of N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride are currently unknown
Biochemical Pathways
The compound may participate in [3 + 2] cycloaddition reactions , which are common in organic chemistry and often result in the formation of 5-membered heterocycles . The downstream effects of these reactions on cellular processes are currently unknown and require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific details about how these factors influence the action of this compound are currently unknown .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where a suitable precursor, such as styrene, undergoes a reaction with a carbene source.
Attachment of the phenyl group: The cyclopropyl group is then functionalized with a phenyl ring through a Friedel-Crafts alkylation reaction.
Methylation of the amine: The resulting compound is then methylated using a methylating agent like methyl iodide.
Formation of the hydrochloride salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.
相似化合物的比较
Similar Compounds
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine: The free base form without the hydrochloride salt.
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanol: An alcohol derivative.
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)acetamide: An amide derivative.
Uniqueness
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity and influences its reactivity, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-18-17(14-10-6-3-7-11-14)16-12-15(16)13-8-4-2-5-9-13;/h2-11,15-18H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMICNUUPGOTYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CC1C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
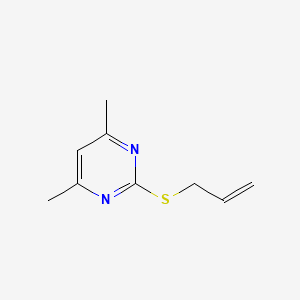
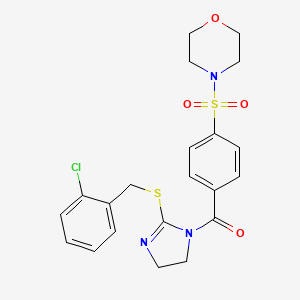

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3007941.png)
![Morpholino[3-nitro-4-(phenylsulfanyl)phenyl]methanone](/img/structure/B3007942.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide](/img/structure/B3007943.png)
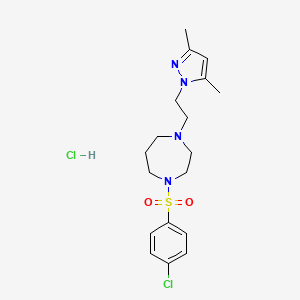
![4-(2,5-Dimethylfuran-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007946.png)
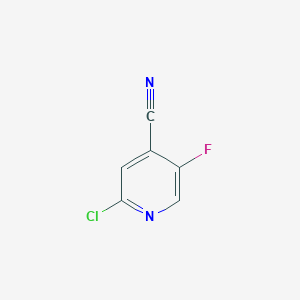
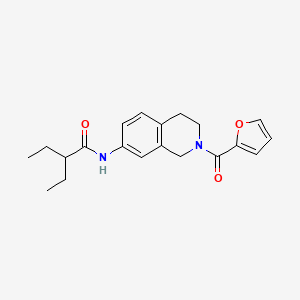
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3007951.png)
![Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B3007953.png)
